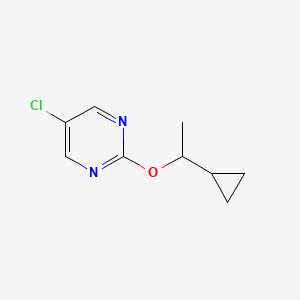

5-Chloro-2-(1-cyclopropylethoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

5-Chloro-2-(1-cyclopropylethoxy)pyrimidine: has been identified as a potential compound in the development of anti-inflammatory drugs. The pyrimidine derivatives exhibit inhibitory responses against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that the compound could be synthesized into novel analogs with enhanced anti-inflammatory activities and minimal toxicity.

Anticancer Activity

The structure of pyrimidine allows it to play a crucial role in cancer pathogenesis due to its resemblance to the nucleotide base pair of DNA and RNA. As such, 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine could be used to develop anticancer agents. Research has shown that pyrimidine derivatives, including halogenated ones, have been tested for biological activity and found to have anticancer potential .

Synthesis of Novel Pyrimidine Derivatives

The versatility of pyrimidine compounds allows for the generation of structurally diverse derivatives5-Chloro-2-(1-cyclopropylethoxy)pyrimidine can be used as a starting material for the synthesis of various pyrimidine analogs, which can then be tested for a range of pharmacological effects .

Pharmacophore Development

Pyrimidine is a privileged motif in the development of molecules of biological and pharmaceutical interest5-Chloro-2-(1-cyclopropylethoxy)pyrimidine could serve as a pharmacophore, a part of a molecule responsible for its biological activity, to aid in the discovery of new therapeutic drugs .

SAR Studies for Drug Design

Structure-Activity Relationship (SAR) studies are essential for understanding the pharmacological effects of compounds5-Chloro-2-(1-cyclopropylethoxy)pyrimidine can be used in SAR studies to develop new drugs with improved efficacy and reduced side effects .

Apoptosis Induction in Cancer Therapy

Apoptosis, or programmed cell death, is a critical mechanism in cancer therapy. Pyrimidine derivatives, including 5-Chloro-2-(1-cyclopropylethoxy)pyrimidine , can be designed to induce apoptosis in cancer cells, offering a pathway to develop new anticancer drugs .

Mecanismo De Acción

Target of Action

5-Chloro-2-(1-cyclopropylethoxy)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The presence of a chlorine atom on position-2 in pyrimidines is necessary for a good effect .

Biochemical Pathways

Pyrimidines are involved in various biochemical pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways emphasize input metabolites, key regulated steps, and their significance for physiology and metabolism . The de novo synthesis of pyrimidines and their conjugations to PRPP, reduction of nucleotides to deoxynucleotides, recycling of purine bases, and degradation of purines to uric acid are some of the key biochemical pathways .

Result of Action

It is known that pyrimidines exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, which can result in reduced inflammation .

Propiedades

IUPAC Name |

5-chloro-2-(1-cyclopropylethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWCLLJKBHFSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)

![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)

![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)